Product packaging for 6-Methyl-2-(methylthio)-4-pyrimidinethiol(Cat. No.:CAS No. 6310-04-9)

6-Methyl-2-(methylthio)-4-pyrimidinethiol

Cat. No.: B3337384
CAS No.: 6310-04-9
M. Wt: 172.3 g/mol
InChI Key: PWIVSHYPWDPRDY-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffold in Chemical Sciences

The pyrimidine nucleus, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of chemical and biological sciences. cdnsciencepub.comresearchgate.net This scaffold is of immense interest as it forms the structural backbone of nucleobases like cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. cdnsciencepub.com Beyond their natural role, pyrimidine derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their ability to interact with a wide range of biological targets. cdnsciencepub.comscience.gov This versatility has led to the development of numerous therapeutic agents. cdnsciencepub.com

The adaptability of the pyrimidine ring allows for the creation of a vast library of compounds through various synthetic routes. cdnsciencepub.comuchicago.edu Researchers have extensively explored mono-, di-, tri-, and tetra-substituted pyrimidines, leading to the discovery of molecules with diverse biological activities. researchgate.net These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. researchgate.netjapsonline.com The ability of the pyrimidine core to mimic the structure of purines has also been exploited in the design of bioisosteres, leading to potent enzyme inhibitors and other therapeutic agents. uchicago.eduresearchgate.netpensoft.net The continuous exploration of novel pyrimidine derivatives is driven by the need for more effective and specific drugs to combat a wide array of diseases. cdnsciencepub.comjapsonline.com

Overview of Thiol-substituted Pyrimidines in Contemporary Research

Among the various classes of pyrimidine derivatives, those substituted with thiol (-SH) or thioether (-SR) groups have garnered significant attention in contemporary research. researchgate.netchemicalbook.comchegg.com These thio-substituted pyrimidines, including 2-thiouracils and their derivatives, are key intermediates in organic synthesis and exhibit a broad spectrum of biological activities. pensoft.netrsc.org They have been investigated for their potential as antiviral, antibacterial, anticancer, and anti-thyroid agents. rsc.org

A crucial aspect of thiol-substituted pyrimidines is their existence in thione-thiol tautomeric forms. cdnsciencepub.comresearchgate.net For instance, a 2-mercaptopyrimidine (B73435) can exist in equilibrium with its 2(1H)-pyrimidinethione tautomer. The position of this equilibrium is influenced by factors such as the solvent's polarity, with polar solvents generally favoring the thione form. cdnsciencepub.comresearchgate.net This tautomerism is critical as it affects the molecule's chemical reactivity and its mode of interaction with biological targets. cdnsciencepub.com The sulfur atom in these compounds is often a site for alkylation, allowing for the synthesis of a wide array of S-substituted derivatives with modified properties and activities. japsonline.compensoft.net Research in this area focuses on synthesizing new thio-substituted pyrimidines and exploring their chemical versatility and potential as antiproliferative agents, enzyme inhibitors, and anticonvulsants. researchgate.netpensoft.netrsc.org

Specific Research Focus on 6-Methyl-2-(methylthio)-4-pyrimidinethiol

The compound this compound is a multifunctional pyrimidine derivative that embodies the characteristics of both methylthio and thiol-substituted pyrimidines. Due to the tautomerism inherent in the 4-mercaptopyrimidine moiety, this compound primarily exists as 6-Methyl-2-(methylthio)pyrimidin-4(3H)-one . This thione form is generally more stable, particularly in polar environments. cdnsciencepub.comresearchgate.net

Synthesis and Chemical Properties

The synthesis of 6-Methyl-2-(methylthio)pyrimidin-4(3H)-one typically starts from 6-methyl-2-thiouracil (also known as methylthiouracil). pensoft.netnih.gov The initial step involves the condensation of ethyl acetoacetate (B1235776) with thiourea. japsonline.compensoft.net Subsequent selective alkylation of the resulting 6-methyl-2-thiouracil with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, preferentially occurs on the sulfur atom at the 2-position to yield the target compound. researchgate.net This selective S-alkylation is a key step, and the reaction conditions can be controlled to achieve high yields. For example, using an aqueous sodium hydroxide (B78521) solution with dimethyl sulfate has been reported to be effective. researchgate.net

The chemical reactivity of this compound is characterized by the remaining N-H proton in the pyrimidine ring and the potential for reactions at the exocyclic oxygen (in its thione form) or sulfur (in its thiol form). It serves as a versatile intermediate for the synthesis of more complex heterocyclic systems. For instance, the oxygen atom can be alkylated to produce O-substituted derivatives, which can then be converted into other functional groups or used to build larger molecular scaffolds. researchgate.net

Table 1: Physicochemical Properties of 6-Methyl-2-(methylthio)pyrimidin-4(3H)-one

PropertyValueReference
Molecular Formula C₆H₈N₂OS chemicalbook.com
Molecular Weight 156.21 g/mol N/A
Appearance White solid chemicalbook.com
Melting Point 224-226 °C chemicalbook.com
pKa 8.24 ± 0.50 (Predicted) chemicalbook.com

Spectroscopic Data

¹H NMR: In the ¹H NMR spectrum, a singlet corresponding to the methyl group at the 6-position (C-CH₃) is expected around δ 2.2 ppm. researchgate.net The methyl group attached to the sulfur atom at the 2-position (S-CH₃) typically appears as a singlet around δ 2.4-2.5 ppm. researchgate.net The proton at the 5-position (C-H) would show a singlet at approximately δ 5.8-6.0 ppm. japsonline.comresearchgate.net The N-H proton signal would appear as a broad singlet at a higher chemical shift (e.g., >10 ppm) and its position can be solvent-dependent. japsonline.com

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each carbon atom. The S-CH₃ carbon is expected around 13 ppm. researchgate.net The C-CH₃ carbon would appear near 23 ppm. japsonline.com The C5 carbon signal is typically found around 101-107 ppm. japsonline.comresearchgate.net The signals for the carbonyl carbon (C4), the carbon attached to the sulfur (C2), and the methyl-bearing carbon (C6) would appear in the range of 160-170 ppm. japsonline.comresearchgate.net

Research Applications

Research on 6-Methyl-2-(methylthio)pyrimidin-4(3H)-one and its derivatives has explored their potential in various fields. It serves as a key building block for synthesizing compounds with specific biological activities.

Plant Growth Stimulants: Derivatives have been synthesized by reacting the parent compound to create novel acetohydrazides. researchgate.net These new compounds, which incorporate 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings, have been investigated for their properties as plant growth stimulants. researchgate.net

Anticonvulsant Activity: The core structure of 6-methyl-2-thiopyrimidine-4(3H)-one, the precursor to the title compound, has been used to synthesize a series of S-alkylated derivatives that were screened for anticonvulsant activity. japsonline.compensoft.net Studies on these related structures suggest that the pyrimidine-thione scaffold is a promising template for developing new agents to treat neurological disorders. pensoft.net

The ongoing research into this and related thiol-substituted pyrimidines highlights their importance as versatile scaffolds for the development of new functional molecules in agrochemistry and medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2S2 B3337384 6-Methyl-2-(methylthio)-4-pyrimidinethiol CAS No. 6310-04-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-2-methylsulfanyl-1H-pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S2/c1-4-3-5(9)8-6(7-4)10-2/h3H,1-2H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIVSHYPWDPRDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)N=C(N1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403443
Record name MLS000737072
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Molecular Weight

172.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6310-04-9
Record name MLS000737072
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Record name 4-METHYL-6-MERCAPTO-2-METHYLTHIO)PYRIMIDINE
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Synthetic Methodologies and Chemical Transformations of 6 Methyl 2 Methylthio 4 Pyrimidinethiol

Established Synthetic Routes for 6-Methyl-2-(methylthio)-4-pyrimidinethiol

The synthesis of this compound can be approached through several strategic pathways, primarily involving the construction of the pyrimidine (B1678525) ring followed by functional group interconversions.

Synthesis via Methylation of Methylthiouracil

A common and straightforward route to the precursor of the target compound, 6-methyl-2-(methylthio)pyrimidin-4(3H)-one, begins with the readily available starting material, 6-methyl-2-thiouracil. The synthesis involves the selective S-alkylation of 6-methyl-2-thiouracil.

The process typically involves dissolving 6-methyl-2-thiouracil in an aqueous basic solution, such as sodium hydroxide (B78521), to form the thiolate salt. This is followed by the addition of a methylating agent, like methyl iodide. The reaction proceeds via nucleophilic attack of the sulfur on the methyl group, leading to the formation of 6-methyl-2-(methylthio)pyrimidin-4(3H)-one.

To obtain the final target compound, this compound, a subsequent thionation step is required. This involves the conversion of the carbonyl group at the C-4 position to a thiol group. A common reagent used for this transformation is Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). The reaction is typically carried out in an anhydrous solvent such as toluene (B28343) or dioxane under reflux conditions. While specific yields for this exact transformation are not widely reported, thionation of similar pyrimidinones (B12756618) is a well-established method. researchgate.netresearchgate.net

Cyclization Reactions from Precursor Compounds

An alternative and highly convergent approach to the pyrimidine core involves the cyclization of acyclic precursors. A one-pot synthesis method for 4-pyrimidone-2-thioethers has been reported, which can be adapted for the synthesis of 6-methyl-2-(methylthio)pyrimidin-4(3H)-one. nih.govresearchgate.net This strategy utilizes the condensation of an S-alkylisothiourea with a β-ketoester.

For the synthesis of the precursor to our target compound, S-methylisothiourea would be reacted with ethyl acetoacetate (B1235776). The reaction is typically mediated by a base, which facilitates the initial condensation, followed by an acid-mediated cyclization and dehydration to form the pyrimidine ring. nih.govresearchgate.net This method offers the advantage of building the core structure with the desired 2-(methylthio) group already in place.

Following the successful synthesis of 6-methyl-2-(methylthio)pyrimidin-4(3H)-one via this cyclization, the subsequent thionation step, as described in section 2.1.1, would be necessary to yield this compound.

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds. For the synthesis of the precursor, 6-methyl-2-(methylthio)pyrimidin-4(3H)-one, greener methods have been explored. These often focus on the use of less hazardous solvents and reagents, as well as energy-efficient reaction conditions.

One such approach involves the alkylation of 2-thiouracil (B1096) derivatives under solvent-free conditions or in greener solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG). Microwave irradiation has also been employed to accelerate the reaction, leading to shorter reaction times and often improved yields. While these methods have been successfully applied to the S-alkylation step, the subsequent thionation to form the 4-thiol group still typically requires traditional, more hazardous reagents and conditions. Research into greener thionation methods is ongoing but less established for this specific substrate.

Derivatization Strategies and Functional Group Transformations

The presence of two distinct sulfur-containing functional groups, a thiol and a methylthio group, makes this compound a versatile building block for further chemical modifications.

Alkylation Reactions of the Thiol Group

The thiol group at the C-4 position is a primary site for derivatization through alkylation. This reaction allows for the introduction of a wide variety of substituents, enabling the fine-tuning of the molecule's properties for various applications.

The S-alkylation of the 4-thiol is typically achieved by treating the compound with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. The base, such as potassium carbonate or sodium hydride, deprotonates the thiol to form a more nucleophilic thiolate anion, which then readily attacks the alkyl halide. The choice of solvent can influence the reaction rate and outcome, with polar aprotic solvents like DMF or acetonitrile (B52724) being common. nih.gov

A summary of representative alkylation reactions on related thiol-containing pyrimidines is presented in the table below.

Alkylating AgentBaseSolventProduct TypeReference
Ethyl 2-bromoacetateK₂CO₃DMF4-(Carboethoxymethylthio)pyrimidine nih.gov
Benzyl (B1604629) chlorideNaHTHF4-(Benzylthio)pyrimidine researchgate.net
1,2-DibromoethaneKOHEthanolBridged bis-pyrimidine nih.gov

This table presents analogous reactions on similar pyrimidine thiols, as specific data for this compound is not extensively documented.

Nucleophilic Substitution Reactions involving the Methylthio Group

The methylthio group at the C-2 position is susceptible to nucleophilic substitution, although it is generally less reactive than a halogen substituent at the same position. This reaction provides a pathway to introduce a variety of functional groups at the C-2 position.

For nucleophilic substitution to occur at the C-2 position, the methylthio group often needs to be activated. This can be achieved by oxidation of the sulfur to a methylsulfinyl or methylsulfonyl group, which are much better leaving groups. Alternatively, under certain conditions with strong nucleophiles, direct displacement of the methylthio group can occur.

A study on the related compound, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, demonstrated that while many nucleophiles preferentially displace the chloro group, certain nucleophiles under specific conditions can displace the methylthio group. rsc.org For instance, reaction with an excess of sodium methoxide (B1231860) can lead to the substitution of the methylthio group. rsc.org To facilitate the substitution of the methylthio group in this compound, it would likely first be necessary to convert the 4-thiol to a less reactive group or to use a selective reagent. A more common strategy involves the conversion of the 2-methylthio group to a 2-chloro group, which is then readily displaced by a wide range of nucleophiles.

NucleophileConditionsProduct at C-2Reference
Dimethylamine-2-Dimethylamino rsc.org
Sodium Phenoxide-2-Phenoxy rsc.org
Sodium Thiophenoxide-2-Phenylthio rsc.org
Sodium Methoxide (excess)Heat2-Methoxy rsc.org

This table illustrates nucleophilic substitutions on the 2-methylthio group of a related pyrimidine derivative where the 4-position is substituted with a chloro group. rsc.org

Condensation Reactions with Electrophiles

The reactivity of the pyrimidine core, specifically its tautomeric forms, dictates the outcome of condensation reactions with electrophilic reagents. The reaction of 1,6-dihydro-4-β-D-glucopyranosylamino-2-methylthio-6-oxopyrimidine, a derivative related to the oxo-tautomer of the target compound, with various electrophiles demonstrates this principle. The reaction medium plays a crucial role in determining the site of electrophilic attack.

In acidic conditions, using catalysts like perchloric acid, the electrophilic attack occurs at the C5 position of the pyrimidine ring, which is an aromatic carbon. For instance, reaction with acetic anhydride (B1165640) or propionic anhydride under reflux leads to the formation of 5-acetyl and 5-propionyl derivatives, respectively. This suggests that in an acidic medium, the tautomeric form where the pyrimidine ring is aromatic and susceptible to electrophilic substitution at the C5 position predominates. mdpi.com

Conversely, in a basic medium such as pyridine, the reaction with electrophiles like acetic anhydride, propionic anhydride, or benzoyl chloride occurs at the exocyclic oxygen atom (corresponding to the thiol group in the target compound's tautomer). This results in the formation of O-acyl derivatives, indicating a different reactive tautomer or anionic species is present under basic conditions. mdpi.com This highlights the tunability of the reaction's regioselectivity based on the pH of the medium.

Table 1: Products of Condensation Reactions with Electrophiles in Different Media mdpi.com

ElectrophileMediumProduct
Acetic AnhydrideAcidic (HClO₄)5-Acetyl-1,6-dihydro-4-β-D-(tetra-O-acetyl)glucopyranosylamino-2-methylthio-6-oxopyrimidine
Propionic AnhydrideAcidic (HClO₄)1,6-Dihydro-4-β-D-(tetra-O-acetyl)glucopyranosylamino-2-methylthio-5-propionyl-6-oxopyrimidine
Acetic AnhydrideBasic (Pyridine)6-O-Acetyl-4-β-D-(tetra-O-acetyl)glucopyranosylamino-2-methylthiopyrimidine
Propionic AnhydrideBasic (Pyridine)4-β-D-(tetra-O-acetyl)glucopyranosylamino-2-methylthio-6-O-propionylpyrimidine
Benzoyl ChlorideBasic (Pyridine)6-O-Benzoyl-4-β-D-(tetra-O-acetyl)glucopyranosylamino-2-methylthiopyrimidine

Formation of Heterocyclic Ring Systems from this compound and its Derivatives

The functional groups on this compound serve as handles for the construction of fused or linked heterocyclic systems. By first converting the thiol/thione group into a more versatile intermediate, such as an acetohydrazide, a variety of five-membered heterocycles can be synthesized.

Thiadiazole rings can be effectively synthesized from derivatives of this compound. The key intermediate for these syntheses is 2-((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazide. researchgate.net This hydrazide can be converted into thiosemicarbazide (B42300) derivatives, which are precursors for 1,3,4-thiadiazoles.

One pathway involves the reaction of the acetohydrazide with various isothiocyanates to yield N-substituted-2-(2-((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetyl)hydrazine-1-carbothioamides. These intermediates can then be cyclized to form N-substituted-5-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)-1,3,4-thiadiazol-2-amines. researchgate.net

Alternatively, the acetohydrazide can be reacted with carbon disulfide and potassium hydroxide to form a potassium carbodithioate salt. This salt, upon heterocyclization and subsequent alkylation, leads to the formation of 2-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)-5-(alkylthio)-1,3,4-thiadiazoles. researchgate.net The synthesis of thiadiazoles often involves the cyclization of thiosemicarbazides using dehydrating agents like concentrated sulfuric acid. osi.lv

Table 2: Synthesized 1,3,4-Thiadiazole (B1197879) Derivatives researchgate.net

Compound NameStarting ReagentsYield (%)Melting Point (°C)
N-Ethyl-2-(2-((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetyl)hydrazine-1-carbothioamideAcetohydrazide, Ethyl isothiocyanate80110-112
2-(2-((6-Methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetyl)-N-phenylhydrazine-1-carbothioamideAcetohydrazide, Phenyl isothiocyanate84100-102
5-(((6-Methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)-1,3,4-thiadiazol-2(3H)-thionePotassium carbodithioate, Acid78134-136
Methyl 2-((5-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)-1,3,4-thiadiazol-2-yl)thio)acetateThiadiazole-thione, Methyl chloroacetate (B1199739)7693-95
5-(((6-Methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)-N-phenyl-1,3,4-thiadiazol-2-amineN-Phenylhydrazine-1-carbothioamide derivative, Acid69196-198

Similar to thiadiazoles, 1,3,4-oxadiazole (B1194373) derivatives can be synthesized from the 2-((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazide intermediate. researchgate.net A common method for the synthesis of 1,3,4-oxadiazoles involves the cyclization of acylhydrazines. mdpi.com

Specifically, the reaction of the acetohydrazide derivative with carbon disulfide in an alcoholic potassium hydroxide solution yields a potassium dithiocarbazinate salt. Subsequent treatment of this salt with an excess of iodine in the presence of sodium hydroxide results in oxidative cyclization to afford the 5-(((6-Methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)-1,3,4-oxadiazole-2(3H)-thione. researchgate.net This transformation provides a direct route to link the pyrimidine core to an oxadiazole ring system via an oxymethylene bridge.

Table 3: Synthesized 1,3,4-Oxadiazole Derivative researchgate.net

Compound NameStarting ReagentsYield (%)Melting Point (°C)
5-(((6-Methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)-1,3,4-oxadiazole-2(3H)-thioneAcetohydrazide, CS₂, KOH, I₂81160-162

Hydrazide derivatives are crucial intermediates for the synthesis of various heterocycles, including the thiadiazoles and oxadiazoles (B1248032) mentioned previously. The primary route to the key hydrazide intermediate starts with the O-alkylation of the 6-methyl-2-(methylthio)pyrimidin-4-one tautomer. researchgate.net

The reaction of the sodium salt of 6-methyl-2-(methylthio)pyrimidin-4-one with methyl chloroacetate in dimethylformamide (DMF) yields methyl 2-((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetate. researchgate.net This ester is then readily converted into the corresponding 2-((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazide by treatment with hydrazine (B178648) hydrate (B1144303) at room temperature. researchgate.net

Another important hydrazide derivative is formed by the direct reaction of 4-chloro-6-methyl-2-(methylthio)pyrimidine (B57538) with hydrazine hydrate, which yields 4-hydrazinyl-6-methyl-2-(methylthio)pyrimidine. researchgate.net This compound serves as a precursor for fused heterocyclic systems like triazolopyrimidines. researchgate.net

Table 4: Synthesized Hydrazide Derivatives

Compound NameStarting ReagentsYield (%)Melting Point (°C)Reference
2-((6-Methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazideMethyl 2-((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetate, Hydrazine hydrate87152-154 researchgate.net
4-Hydrazinyl-6-methyl-2-(methylthio)pyrimidine4-Chloro-6-methyl-2-(methylthio)pyrimidine, Hydrazine hydrate90138-140 researchgate.net

Hydroxamic acids can be generated from ester derivatives of 6-methyl-2-(methylthio)pyrimidine. The synthesis typically starts from the corresponding 2-(alkylthio)pyrimidin-4(3H)-one. researchgate.net The general and most versatile method for preparing hydroxamic acids is the reaction of an ester with hydroxylamine. ijnc.ir

The pyrimidin-4(3H)-one is first alkylated with an ester-containing alkyl halide, such as ethyl bromoacetate (B1195939) or methyl 6-bromohexanoate, to introduce an ester side chain. This reaction results in O-alkylation, yielding compounds like ethyl 2-{[6-methyl-2-(methylthio)pyrimidin-4-yl]oxy}acetate. Subsequent aminolysis of these esters with hydroxylamine, often in an aqueous solution at low temperatures, affords the desired N-hydroxyacetamide (hydroxamic acid) derivatives. researchgate.net These pyrimidine-based hydroxamic acids have been investigated as potential inhibitors of histone deacetylases (HDACs). researchgate.net

Table 5: Synthesized Hydroxamic Acid Derivatives and HDAC Inhibition researchgate.net

Compound NameEster PrecursorHDAC4 IC₅₀ (µM)HDAC8 IC₅₀ (µM)
N-Hydroxy-2-{[6-methyl-2-(methylthio)pyrimidin-4-yl]oxy}acetamideEthyl 2-{[6-methyl-2-(methylthio)pyrimidin-4-yl]oxy}acetate> 10048.2
N-Hydroxy-6-{[6-methyl-2-(methylthio)pyrimidin-4-yl]oxy}hexanamideMethyl 6-{[6-methyl-2-(methylthio)pyrimidin-4-yl]oxy}hexanoate48.51.8

The thiazolo[3,2-a]pyrimidine scaffold represents a fused heterocyclic system that can be constructed from pyrimidine-2-thione derivatives. A common and effective method involves the reaction of a pyrimidine-2-thione with an α-haloester, such as ethyl bromoacetate or other α-haloketones, followed by intramolecular cyclization. researchgate.netosi.lv

The initial step is the S-alkylation of the thione tautomer of the pyrimidine ring with the α-halo reagent. researchgate.net For example, reacting a 6-substituted-2-thiouracil with substituted phenacyl halides produces S-alkylated intermediates. These intermediates can then undergo intramolecular cyclization upon treatment with a dehydrating agent like concentrated sulfuric acid or by heating, leading to the formation of the fused 5H-thiazolo[3,2-a]pyrimidin-5-one ring system. researchgate.net Similarly, reacting 3,4-dihydropyrimidin-2(1H)-thione derivatives with ethyl bromoacetate can yield 2H-thiazolo[3,2-a]pyrimidin-3(5H)-one derivatives directly through a condensation/cyclization sequence. While some S-alkylated pyrimidines can be challenging to cyclize, this general two-step approach remains a primary strategy for accessing this fused heterocyclic core. researchgate.net

Table 6: General Synthetic Route for Thiazolo[3,2-a]pyrimidin-ones

StepReactionReagentsProductReference
1S-AlkylationPyrimidine-2-thione, α-Haloester/α-HaloketoneS-Alkylated pyrimidine intermediate researchgate.net
2Intramolecular CyclizationDehydrating agent (e.g., H₂SO₄, PPA) or heatThiazolo[3,2-a]pyrimidin-one mdpi.comresearchgate.net

Reactivity Studies of this compound

The chemical behavior of this compound is characterized by the interplay of its constituent functional groups: the pyrimidine core, the activating methyl group at C6, the electron-donating methylthio group at C2, and the reactive thiol group at C4. These features govern its participation in a variety of chemical transformations.

Exploration of Nucleophilic and Electrophilic Substitution on the Pyrimidine Ring

The pyrimidine ring in this compound is electron-deficient due to the presence of two nitrogen atoms. However, the electron-donating effects of the methyl group at C6 and the methylthio group at C2, along with the thiol/thione group at C4, modulate its reactivity towards both nucleophiles and electrophiles.

Nucleophilic Substitution:

Nucleophilic substitution reactions on the pyrimidine ring of analogous compounds are well-documented, typically involving the displacement of a good leaving group at the C4 or C6 positions. In the case of this compound, the thiol group itself is not a good leaving group. However, it can be readily converted to one, or its tautomeric thione form can undergo reactions. More commonly, related pyrimidines with a halo-substituent at the C4 position are used as precursors for introducing various nucleophiles.

For instance, studies on 4-chloro-6-methyl-2-(methylthio)pyrimidine derivatives demonstrate facile nucleophilic substitution at the C4 position. A range of nucleophiles, including amines and alkoxides, can displace the chloride ion. For example, the reaction of 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with sodium ethoxide in ethanol at room temperature selectively yields the 4-ethoxy-6-chloro-2-(methylthio)pyrimidine, showcasing the higher reactivity of the C4/C6 positions towards nucleophilic attack. mdpi.com

The lability of substituents at the C4 position is a general feature of the pyrimidine ring, especially when activated by the ring nitrogens. Research on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate has shown that the chloro group is readily displaced by various nucleophiles such as dimethylamine, sodium phenoxide, and sodium thiophenoxide. rsc.org In some cases, with strong nucleophiles like sodium cyanide, not only the chloro group but also the methylthio group at C2 can be displaced, indicating that the C2 position is also susceptible to nucleophilic attack, albeit to a lesser extent. rsc.org

Below is a table summarizing representative nucleophilic substitution reactions on pyrimidine rings analogous to the target compound.

PrecursorNucleophileProductReference
4,6-Dichloro-2-(methylthio)pyrimidineSodium Ethoxide (EtONa)4-Chloro-6-ethoxy-2-(methylthio)pyrimidine mdpi.com
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylateDimethylamineEthyl 4-(dimethylamino)-2-methylthiopyrimidine-5-carboxylate rsc.org
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylateSodium PhenoxideEthyl 4-phenoxy-2-methylthiopyrimidine-5-carboxylate rsc.org
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylateSodium CyanideEthyl 2,4-bis(methylthio)pyrimidine-5-carboxylate rsc.org
2-ChloropyrimidinesVarious Amines2-Aminopyrimidines organic-chemistry.org

Electrophilic Substitution:

The pyrimidine ring is generally resistant to electrophilic attack due to its electron-deficient nature. However, the presence of activating groups such as amino, hydroxyl, or in this case, methyl and methylthio groups, can make electrophilic substitution feasible, typically at the C5 position. The C5 position is the most electron-rich and least sterically hindered site for electrophilic attack in such substituted pyrimidines.

While specific studies on the direct electrophilic substitution of this compound are not extensively reported, the general principles of pyrimidine chemistry suggest that reactions like nitration, halogenation, and nitrosation would occur at the C5 position, provided the reaction conditions are suitable to overcome the inherent electron deficiency of the ring.

Investigation of Sulfur Extrusion Reactions

Sulfur extrusion, or desulfurization, is a valuable transformation in organic synthesis, often employed to remove sulfur-containing functional groups. For a compound like this compound, desulfurization could potentially target either the methylthio group at C2 or the thiol group at C4.

A widely used method for the desulfurization of thio-substituted heterocycles is treatment with Raney Nickel. researchgate.netorganicreactions.orgmasterorganicchemistry.com This reagent is known for its ability to cleave carbon-sulfur bonds and replace them with carbon-hydrogen bonds. masterorganicchemistry.com The reaction typically proceeds via a reductive mechanism where the sulfur atom is adsorbed onto the nickel surface, followed by hydrogenolysis.

While specific examples of the desulfurization of this compound are not prominent in the literature, the general applicability of Raney Nickel to a wide range of sulfur-containing organic compounds suggests that it would be a viable method for the desulfurization of this molecule. researchgate.netnih.gov The reaction would likely lead to the formation of 6-methylpyrimidine, with both sulfur-containing groups being removed under forcing conditions. The selective removal of one sulfur group over the other would depend on the reaction conditions and the relative lability of the C-S bonds.

Other modern, metal-free reductive desulfurization methods are also being developed, which utilize reagents like phosphites in a catalytic cycle. nih.gov These methods offer an alternative to traditional metal-based reagents and may provide different selectivity profiles.

Isomerization Studies (e.g., cis-trans forms)

For this compound, the most relevant form of isomerization is tautomerism, specifically thiol-thione tautomerism. Cis-trans isomerism is not applicable in this context due to the aromatic nature of the pyrimidine ring and the lack of appropriate substituents.

The 4-pyrimidinethiol (B74162) moiety can exist in equilibrium with its tautomeric form, 6-methyl-2-(methylthio)pyrimidin-4(3H)-one. This equilibrium is a common feature of mercaptopyrimidines. The position of the equilibrium can be influenced by factors such as the solvent, temperature, and the presence of other substituents on the pyrimidine ring.

Computational studies on related 2-mercaptopyrimidines have shown that the thione form is generally more stable, and this stability can be influenced by the surrounding medium. The thiol form is often favored in the gas phase, while the thione form can be more stable in solution.

The different tautomers can exhibit distinct reactivity. The thiol form behaves as a typical aromatic thiol, while the thione form has a cyclic thioamide structure. For instance, alkylation reactions can occur at either the sulfur atom of the thiol tautomer or the nitrogen atom of the thione tautomer, leading to different products.

The table below lists the potential tautomeric forms of the title compound.

Tautomeric FormStructure
This compoundA pyrimidine ring with a methyl group at position 6, a methylthio group at position 2, and a thiol group at position 4.
6-Methyl-2-(methylthio)pyrimidin-4(3H)-thioneA pyrimidine ring with a methyl group at position 6, a methylthio group at position 2, and a thione group at position 4, with a hydrogen on the adjacent nitrogen (N3).
6-Methyl-2-(methylthio)pyrimidin-4(1H)-thioneA pyrimidine ring with a methyl group at position 6, a methylthio group at position 2, and a thione group at position 4, with a hydrogen on the other adjacent nitrogen (N1).

Advanced Characterization Techniques for 6 Methyl 2 Methylthio 4 Pyrimidinethiol and Its Derivatives

Spectroscopic Analysis Methods

Spectroscopic techniques are fundamental in determining the chemical structure of newly synthesized molecules. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the atomic arrangement and connectivity within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic compounds by mapping the carbon and hydrogen frameworks.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the analysis of 6-methyl-2-(methylthio)pyrimidine derivatives, ¹H NMR spectra, typically recorded in solvents like DMSO-d₆, reveal characteristic signals.

For instance, in a series of 2-(2-aryl-2-oxoethyl)thio-6-methylpyrimidin-4(3H)-one derivatives, the following proton signals are consistently observed pensoft.net:

A broad singlet for the NH proton in the pyrimidine (B1678525) ring, appearing downfield around 12.5 ppm.

A singlet for the C5-H proton of the pyrimidine ring at approximately 5.8-6.0 ppm.

A singlet corresponding to the methylene (B1212753) protons (SCH₂) of the thioether linkage around 4.6-4.7 ppm.

A singlet for the methyl group (CH₃) protons at the C6 position of the pyrimidine ring, resonating at about 2.0-2.3 ppm. pensoft.netresearchgate.net

Aromatic protons from the aryl substituents show complex multiplets in the range of 7.0-8.1 ppm. pensoft.net

In derivatives of 2-((6-Methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazide, the methyl protons of the methylthio (SCH₃) group appear as a singlet at 2.55 ppm, while the methyl protons at the C6 position (C-CH₃) are observed at 2.37 ppm. researchgate.net The protons of the OCH₂ group are seen as a singlet at 5.61 ppm. researchgate.net

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing data on the carbon skeleton of the molecule. For derivatives such as 5-(((6-Methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)-N-phenyl-1,3,4-thiadiazol-2-amine, the spectrum shows distinct signals for each carbon atom. Key resonances include those for the methyl carbons (C-CH₃ and S-CH₃), the pyrimidine ring carbons, and the carbons of the attached heterocyclic and aryl rings. researchgate.net

Compound Derivative¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (δ ppm)Reference
6-Methyl-2-[(2-oxo-2-phenylethyl)thio]pyrimidin-4(3H)-one12.55 (br. s, 1H, NH), 8.08 (d, 2H), 7.69 (t, 2H), 7.53 (t, 1H), 5.96 (s, 1H, CH-5), 4.74 (s, 2H, SCH₂), 1.95 (s, 3H, CH₃)N/A pensoft.net
2-([2-(4-Methoxyphenyl)-2-oxoethyl]thio)-6-methylpyrimidin-4(3H)-one12.52 (br. s, 1H, NH), 8.03 (d, 2H), 7.06 (d, 2H), 5.95 (s, 1H, CH-5), 4.70 (s, 2H, SCH₂), 3.86 (s, 3H, OCH₃), 1.99 (s, 3H, CH₃)N/A pensoft.net
5-(((6-Methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)-N-phenyl-1,3,4-thiadiazol-2-amine10.18 (s, 1H, NH), 6.90-7.60 (m, 5H, Ar-H), 6.45 (s, 1H, CH-5), 5.61 (s, 2H, OCH₂), 2.56 (s, 3H, SCH₃), 2.37 (s, 3H, C-CH₃)13.27, 23.09, 61.54, 101.54, 117.24, 121.26, 128.23, 140.33, 152.61, 165.58, 167.29, 167.55, 170.24 researchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectra of pyrimidine derivatives show characteristic absorption bands that confirm their structural features. For related thiouracil compounds, spectra have been collected on both dispersive and FT-IR instruments. nist.govnist.gov

Key vibrational frequencies observed in derivatives include:

N-H stretching: A broad band in the region of 3100-3300 cm⁻¹, characteristic of the N-H group in the pyrimidine ring.

C=O stretching: A strong absorption band around 1650-1700 cm⁻¹ indicates the presence of a carbonyl group in pyrimidinone structures.

C=N and C=C stretching: Absorptions in the 1550-1620 cm⁻¹ range are attributed to the stretching vibrations of the C=N and C=C bonds within the pyrimidine ring.

C-S stretching: The presence of the thioether and thiol groups can be inferred from bands in the fingerprint region.

The analysis of a series of new derivatives synthesized from 6-methyl-2-thiouracil confirmed their structures using FT-IR spectroscopy, alongside other methods. iosrjournals.org

Functional GroupCharacteristic Absorption Range (cm⁻¹)Reference
N-H Stretch3100 - 3300General
C-H Stretch (Aromatic/Alkyl)2850 - 3100General
C=O Stretch (Amide/Ketone)1650 - 1700 pensoft.net
C=N and C=C Stretch (Ring)1550 - 1620General

Mass Spectrometry (MS and HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements.

For various derivatives of 6-methyl-2-thiouracil, mass spectrometry, including LC/MS, has been used to confirm the molecular weights of the synthesized compounds. pensoft.netjapsonline.com The spectra typically show a prominent peak corresponding to the protonated molecule [M+H]⁺.

For example, the mass spectrum for 6-Methyl-2-[(2-oxo-2-phenylethyl)thio]pyrimidin-4(3H)-one showed a found m/z of 261.2 [M+H]⁺, confirming its molecular weight. pensoft.net Similarly, its 4-methoxyphenyl (B3050149) analog gave an m/z of 291.07 [M+H]⁺. pensoft.net

Elemental Analysis (CHN/S)

Elemental analysis determines the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. This technique is crucial for verifying the empirical formula of a newly synthesized molecule. The experimentally found percentages are compared with the theoretically calculated values. For the synthesized derivatives, the elemental analyses were generally found to be within ±0.4% of the theoretical values, which confirms the purity and proposed chemical formula of the compounds. pensoft.netresearchgate.netsigmaaldrich.com

Compound DerivativeCalculated (%)Found (%)Reference
2-([2-(4-Methoxyphenyl)-2-oxoethyl]thio)-6-methylpyrimidin-4(3H)-oneC: 57.92, H: 4.86, N: 9.65, S: 11.04C: 57.84, H: 4.84, N: 9.67, S: 11.01 pensoft.net
2-([2-(4-Nitrophenyl)-2-oxoethyl]thio)-6-methylpyrimidin-4(3H)-oneC: 51.14, H: 3.63, N: 13.76, S: 10.50C: 51.00, H: 3.62, N: 13.78, S: 10.48 pensoft.net
2-((6-Methyl-2-(methylthio) pyrimidin-4-yl) oxy) acetohydrazideC: 42.09, H: 5.30, N: 24.54, S: 14.04C: 42.12, H: 5.28, N: 24.51, S: 14.02 researchgate.net
5-(((6-Methyl-2-(methylthio) pyrimidin-4-yl) oxy) methyl)-1, 3, 4-oxadiazole-2(3H)-thioneC: 41.89, H: 5.43, N: 22.20, S: 20.33C: 41.85, H: 5.39, N: 22.17, S: 20.30 researchgate.net

Chromatographic Techniques (e.g., Thin Layer Chromatography - TLC) for Purity Assessment

Chromatographic methods are essential for monitoring the progress of chemical reactions and assessing the purity of the final products.

Thin Layer Chromatography (TLC) is a simple, rapid, and widely used technique. In the synthesis of derivatives of 6-methyl-2-thiouracil, TLC was employed to monitor the reaction progress. pensoft.net For example, using a solvent system of ethyl acetate-hexane (1:1) on Silufol UV-254 plates, the formation of the product can be tracked. pensoft.net The spots on the TLC plate are often visualized under UV light or by using an iodine vapor chamber. pensoft.net The individuality and purity of the synthesized compounds were confirmed by observing a single spot on the TLC plate, which is also supported by data from chromatographic mass spectrometry. pensoft.net

Investigations into Biological Activities and Mechanistic Studies of 6 Methyl 2 Methylthio 4 Pyrimidinethiol Derivatives

Antimicrobial Activity Studies

The antimicrobial potential of pyrimidine (B1678525) thiol derivatives has been evaluated against a variety of bacterial and fungal pathogens. These studies aim to identify novel compounds to combat the growing challenge of drug-resistant microbes.

Derivatives of pyrimidinethiol have demonstrated notable antibacterial activity through several proposed mechanisms. One key mechanism involves the generation of reactive oxygen species (ROS). Studies on metal-organic frameworks (MOFs) synthesized with 4,6-diamino-2-pyrimidinethiol suggest that these compounds attach to bacteria, leading to electrostatic interactions and lipid peroxidation, which in turn produces ROS, causing bacterial cell death. rsc.org

Another significant antibacterial mechanism is the inhibition of essential bacterial enzymes. Research into related pyrimidine derivatives has shown that they can act as inhibitors of Dihydrofolate reductase (DHFR), an enzyme crucial for bacterial growth and proliferation. sciencescholar.us Furthermore, certain pyrazole-containing derivatives have been reported to function as DNA gyrase inhibitors, interfering with bacterial DNA replication. researchgate.net For instance, a study on various pyrimidine thiol derivatives found that a compound featuring a tosyl group and a 4-chlorophenyl substitution showed moderate resistance against Escherichia coli.

The antifungal properties of 6-Methyl-2-(methylthio)-4-pyrimidinethiol derivatives have been extensively studied, revealing their efficacy against both human and plant pathogenic fungi. nih.gov The primary mechanism of action is often related to the disruption of fungal cell processes, leading to inhibited growth or cell death.

In vitro testing using the poisoned food technique has shown that various pyrimidine derivatives can inhibit the mycelial growth of a wide range of phytopathogenic fungi. nih.gov For example, specific 2-(methylthio)-4-methylpyrimidine carboxamides have shown potent activity. One derivative, compound 1af , was particularly effective against Fusarium graminearum, while another, 1z , was most promising against Fusarium oxysporum. researchgate.net Similarly, other studies have identified derivatives with moderate activity against human pathogens like Candida albicans and Aspergillus niger.

Compound DerivativeTarget FungusActivity MeasurementReported ValueSource
Compound 1af (a pyrimidine carboxamide)Fusarium graminearumEC5012.50 µg/mL researchgate.net
Compound 1z (a pyrimidine carboxamide)Fusarium oxysporumEC5016.65 µg/mL researchgate.net
Compound 5 (a thiazolopyrimidine)Candida albicansModerate ResistanceN/A
Compound 11 (a triazolopyrimidine)Candida albicansModerate ResistanceN/A

Structure-Activity Relationship (SAR) studies are crucial for optimizing the antimicrobial potency of pyrimidine derivatives. These analyses reveal that the type and position of substituents on the pyrimidine ring significantly influence biological activity. nih.gov

For antifungal compounds, the nature of the substituents is critical. In a series of 2-(methylthio)-4-methylpyrimidine carboxamides, the presence and type of carbamate (B1207046) moiety were found to directly impact their efficacy against various plant pathogens. researchgate.net Similarly, for antibacterial activity, research has shown that electron-withdrawing groups, such as a chlorine atom on an attached phenyl ring, can enhance the biological effects of pyrimidine thiols.

SAR studies on related thiazole-pyrimidine hybrids have further elucidated these relationships. The nature of substituents on linked rings, such as a pyrazoline or phenyl group, was found to be the most important factor for both antibacterial and antifungal activities. mdpi.com For instance, the introduction of a thiophene (B33073) substituent in one series of derivatives resulted in promising activity against E. coli, P. aeruginosa, and S. aureus. mdpi.com This indicates that targeted modifications to the peripheral groups of the core pyrimidine structure are a key strategy for developing more effective antimicrobial agents.

Enzyme Inhibition Studies

Beyond their antimicrobial effects, derivatives of this compound are being investigated as inhibitors of key enzymes implicated in human diseases, particularly in cancer.

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in gene expression regulation by removing acetyl groups from histone and non-histone proteins. nih.govmdpi.comnih.gov Aberrant HDAC activity is linked to various cancers, making them a significant target for drug development. mdpi.comnih.gov

The catalytic mechanism of most HDACs is metal-dependent, requiring a zinc ion (Zn²⁺) in their active site. nih.govmdpi.com This zinc ion activates a water molecule, which then facilitates the hydrolysis of the acetyl-lysine substrate. nih.gov HDAC inhibitors function by targeting this mechanism. They typically consist of a group that chelates the zinc ion, a linker, and a surface-binding group that blocks the enzyme's catalytic site, preventing the substrate from accessing it. mdpi.com This inhibition leads to the accumulation of acetylated proteins, which can induce cell cycle arrest and apoptosis in cancer cells. nih.gov Pyrimidine derivatives represent a class of heterocyclic compounds being actively explored for their potential as HDAC inhibitors.

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Pyrimidine-based molecules have emerged as a successful scaffold for designing potent and selective kinase inhibitors. bohrium.comnih.gov

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK): Overexpression of EGFR is common in many cancers. nih.gov Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent EGFR-TK inhibitors that compete with ATP for binding at the enzyme's catalytic domain. nih.gov Certain derivatives with cyano and imidazole (B134444) ring substitutions have shown significant inhibitory activity. nih.gov

c-Jun N-terminal Kinase (JNK): JNKs are key enzymes in stress-related signaling pathways. Novel pyridopyrimidinone-based derivatives have been identified as potent and selective JNK inhibitors. nih.gov Some of these compounds are irreversible, forming a covalent bond with a conserved cysteine residue in the kinase. nih.gov A co-crystal structure of one inhibitor bound to JNK3 confirmed a Type-I binding mode, which helps guide the design of future inhibitors. nih.gov

Cyclin-Dependent Kinases (CDK): CDK4 and CDK6 are key regulators of the cell cycle, and their inhibition can halt the proliferation of cancer cells. nih.gov The mechanism of pyrimidine-based CDK4/6 inhibitors involves preventing the phosphorylation of the retinoblastoma (Rb) protein, which induces cell cycle arrest in the G1 phase. nih.gov Co-inhibition of CDK4/6 and MDM2 has been shown to be more effective at inhibiting tumor growth than single-agent treatments. nih.gov

Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is a serine/threonine kinase involved in numerous cellular processes, including inflammation and cancer. mdpi.comnih.gov Inhibition of GSK-3 is a therapeutic strategy, and studies have shown that selective inhibition of the GSK3β isoform results in superior anti-inflammatory effects compared to non-selective inhibitors. nih.gov

Pim-1 Kinase: Pim-1 is a serine/threonine kinase that is overexpressed in many cancers and plays a role in cell proliferation and survival. nih.govcu.edu.eg Many Pim-1 inhibitors are ATP-competitive. cu.edu.eg Pyridothienopyrimidin-4-one derivatives have been identified as particularly potent Pim-1 inhibitors, with several compounds demonstrating high efficacy in enzymatic assays. nih.govcu.edu.eg

Kinase TargetInhibitor Derivative ClassCompoundInhibitory Concentration (IC50)Source
EGFR-TKPyrazolo[3,4-d]pyrimidineCompound 40.054 µM nih.gov
EGFR-TKPyrazolo[3,4-d]pyrimidineCompound 15 (cyano derivative)0.135 µM nih.gov
EGFR-TKPyrazolo[3,4-d]pyrimidineCompound 160.034 µM nih.gov
JNK3PyridopyrimidinoneInhibitor 1315 nM nih.gov
Pim-1Pyridothienopyrimidin-4-oneCompound 7a (2-chlorophenyl)1.18 µM nih.gov
Pim-1Pyridothienopyrimidin-4-oneCompound 7c1.38 µM nih.gov
Pim-1Pyridothienopyrimidin-4-oneCompound 6c (2-hydroxyphenyl)4.62 µM nih.gov
Pim-1Pyridothienopyrimidin-4-oneCompound 94.18 µM nih.gov

Lipoxygenase (e.g., 15-LO) Inhibitory Mechanisms

Derivatives of pyrimidine are recognized as a promising scaffold for developing novel anti-inflammatory agents through the inhibition of enzymes like lipoxygenase (LOX). nih.gov Lipoxygenases, particularly 15-lipoxygenase (15-LOX), are key enzymes in the metabolic pathway of arachidonic acid, leading to the production of pro-inflammatory mediators. nih.govnih.gov The inhibition of 15-LOX is an attractive therapeutic strategy for conditions such as asthma, atherosclerosis, and certain cancers. nih.govmums.ac.ir

Research into pyrimidine derivatives has identified several potent inhibitors of 15-LOX. For instance, novel pyrimidine acrylamides were synthesized and tested for their ability to inhibit soybean lipoxygenase, a common model for human 15-LOX. nih.gov Among these, two derivatives demonstrated significant inhibitory potential, with IC₅₀ values of 1.1 μM and 10.7 μM, respectively. nih.gov The most potent of these was found to be a promising candidate, with activity close to that of the well-known LOX inhibitor nordihydroguaiaretic acid (NDGA). nih.gov Molecular docking studies support these experimental findings, suggesting that these compounds bind effectively to the enzyme's active site. nih.gov

Similarly, studies on pyrido[2,3-d]pyrimidine (B1209978) derivatives revealed their potential as LOX inhibitors. nih.gov The most effective compounds in this series, 2a and 2f, exhibited IC₅₀ values of 42 μΜ and 47.5 μΜ, respectively. nih.gov The mechanism of inhibition often involves competition with the natural substrate, arachidonic acid, for binding to the non-heme iron-containing active site of the enzyme. nih.govmums.ac.ir The structural diversity of the pyrimidine scaffold allows for modifications that can enhance binding affinity and inhibitory potency. nih.gov

Inhibitory Activity of Pyrimidine Derivatives on Lipoxygenase (LOX)
Compound/Derivative ClassTarget EnzymeIC₅₀ ValueSource
Pyrimidine Acrylamide (Compound 9)Soybean Lipoxygenase1.1 μM nih.gov
Pyrimidine Acrylamide (Compound 5)Soybean Lipoxygenase10.7 μM nih.gov
Pyrido[2,3-d]pyrimidine (Derivative 2a)Soybean Lipoxygenase42 μM nih.gov
Pyrido[2,3-d]pyrimidine (Derivative 2f)Soybean Lipoxygenase47.5 μM nih.gov
4-PMPB (4-MMPB analog)Soybean LOX-18.6 μM nih.gov
4-EMPB (4-MMPB analog)Soybean LOX-114.3 μM nih.gov

P2Y12 Receptor Antagonism and Platelet Aggregation Modulation

The P2Y12 receptor, a G-protein-coupled receptor found on the surface of platelets, plays a critical role in ADP-induced platelet aggregation and thrombus formation. nih.govmdpi.com Consequently, it is a major target for antiplatelet therapies. nih.govbrieflands.com Derivatives based on the pyrimidine scaffold have been developed as P2Y12 receptor antagonists. nih.govresearchgate.net

Specifically, compounds derived from 6-amino-2-mercapto-3H-pyrimidin-4-one have been investigated for this purpose. nih.govresearchgate.net This particular chemical structure is considered a simplified hybrid of two established classes of P2Y12 antagonists: the active metabolites of thienopyridines and ATP derivatives. nih.govresearchgate.net When tested for their effects on human platelet aggregation induced by ADP, some of these synthesized compounds were found to partially inhibit the process. nih.gov

One notable benzopyranopyrimidine derivative containing a 2-methylthio group (compound 4d) demonstrated significant efficacy against ADP-induced aggregation. nih.gov This finding suggests that its antiplatelet activity involves mechanisms beyond the inhibition of thromboxane (B8750289) A2 (TXA2) synthesis, pointing toward direct interaction with the P2Y12 receptor. nih.gov Further studies confirmed that the most potent compounds in this class antagonize the inhibitory effect of a P2Y12 agonist on cyclic-AMP accumulation in cells expressing the human P2Y12 receptor, confirming their mechanism of action. nih.govresearchgate.net These results indicate that pyrimidine derivatives represent a structurally novel series of compounds with potential for development as specific P2Y12 receptor antagonists. nih.gov

Activity of Pyrimidine Derivatives on Platelet Aggregation and P2Y12 Receptors
Compound ClassActivityMechanismSource
6-amino-2-mercapto-3H-pyrimidin-4-one derivativesPartial inhibition of ADP-induced platelet aggregation.Antagonism at the P2Y12 receptor. nih.gov
5-pyrrolidino-2-methylthiobenzopyrano[4,3-d]pyrimidine (4d)Inhibition of ADP-induced platelet aggregation.Suggests non-TXA2 dependent mechanisms, likely involving P2Y12 antagonism. nih.gov
2-aminopyrimidine derivativesShowed acceptable activity against arachidonic acid-induced aggregation, but not ADP-induced aggregation.Primarily inhibits cyclooxygenase-mediated pathways. brieflands.com

ADP-ribosyl Transferase (ARTD) Inhibition and DNA Repair Pathways

ADP-ribosyl transferases (ARTDs), including poly(ADP-ribose) polymerases (PARPs), are enzymes that catalyze the transfer of ADP-ribose from NAD+ to target proteins. nih.govmdpi.com These enzymes are crucial components of cellular processes, particularly the DNA damage response (DDR) and DNA repair. researchgate.netnih.gov Inhibiting these pathways is a key strategy in cancer therapy. mdpi.com

The pyrimidine scaffold has been explored for its potential to inhibit enzymes within these pathways. Studies on pyrimidine nucleoside derivatives investigated their effect on the DNA repair enzymes tyrosyl-DNA phosphodiesterase 1 (Tdp1) and PARP1/2. nih.gov While several O-benzoylated uridine (B1682114) derivatives were identified as potent Tdp1 inhibitors, with the strongest having an IC₅₀ of 0.6 μM, none of the tested compounds were found to be significant inhibitors of PARP1/2. nih.gov

However, other pyrimidine-based structures have shown promise against related targets in the DDR pathway. A series of pyrido[3,2-d]pyrimidine (B1256433) derivatives were reported to have potent inhibitory activity against Ataxia Telangiectasia and Rad3-related (ATR) kinase, a central regulator of the DNA damage response. researchgate.net The representative compound from this series, 10q, demonstrated excellent potency in both biochemical and cellular assays, making it a promising lead compound for further study. researchgate.net While not direct ARTD inhibitors, these findings highlight the versatility of the pyrimidine structure in targeting various components of the broader DNA repair system. The search for potent and specific inhibitors of ARTDs has identified various other heterocyclic structures, suggesting that further modification of the pyrimidine core could yield effective inhibitors. nih.govmdpi.com

Inhibitory Activity of Pyrimidine Derivatives on DNA Repair Pathway Enzymes
Compound Class/DerivativeTarget EnzymeActivity/ResultSource
2',3',5'-Tri-O-benzoyl-5-iodouridineTyrosyl-DNA phosphodiesterase 1 (Tdp1)Strong inhibition (IC₅₀ = 0.6 μM) nih.gov
Pyrimidine nucleoside derivativesPoly(ADP-ribose)polymerase 1/2 (PARP1/2)No significant inhibition observed. nih.gov
Pyrido[3,2-d]pyrimidine (Compound 10q)ATR KinaseExcellent potency in biochemical and cellular assays. researchgate.net

Mechanisms of Enzyme Dysregulation Relevant to Disease Models

Derivatives of pyrimidine have been shown to dysregulate a wide range of metabolic enzymes that are implicated in the pathophysiology of various diseases, including cancer, diabetes, and Alzheimer's disease. researchgate.netnih.govjuniperpublishers.com

Studies have demonstrated that novel synthesized pyrimidine derivatives can effectively inhibit human carbonic anhydrase isoenzymes I and II (hCA I and hCA II), which are linked to conditions like glaucoma and epilepsy. researchgate.netnih.gov These compounds also showed inhibitory action against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the progression of Alzheimer's disease. researchgate.netnih.gov Furthermore, the same series of derivatives inhibited α-glycosidase and aldose reductase (AR), enzymes associated with diabetes. researchgate.netnih.gov The inhibition constants (Ki) for these compounds were in the nanomolar range, indicating high potency. researchgate.netnih.gov

In the context of cancer, pyrimidine derivatives have been investigated as inhibitors of glutathione (B108866) S-transferase (GST) and glutathione reductase (GR), enzymes that play a role in detoxification and resistance to chemotherapy. juniperpublishers.comjournalagent.com For example, 4-amino-2-chloropyrimidine (B189420) was found to be a potent noncompetitive inhibitor of the GST enzyme with a Ki value of 0.047 µM. journalagent.com Similarly, 4-amino-2,6-dichloropyrimidine (B161716) showed the most effective inhibition of the GR enzyme among the tested derivatives. juniperpublishers.comjuniperpublishers.com The ability of cancer cells to utilize pyrimidine salvage pathways to evade therapies that target de novo synthesis has made enzymes within this pathway attractive targets. mdpi.com Other research has identified pyrimidine derivatives that act as dual inhibitors of Topoisomerase II and HSP90, crucial targets in cancer treatment. tandfonline.com

Inhibition of Various Metabolic Enzymes by Pyrimidine Derivatives
EnzymeDisease RelevanceInhibitory Activity (Ki or IC₅₀)Source
Carbonic Anhydrase I & II (hCA I & II)Glaucoma, EpilepsyKi: 18.21 - 144.62 nM researchgate.netnih.gov
Acetylcholinesterase (AChE)Alzheimer's DiseaseKi: 33.15 - 52.98 nM researchgate.netnih.gov
Glutathione S-Transferase (GST)CancerKi: 0.047 - 0.272 µM journalagent.com
Glutathione Reductase (GR)CancerKi: 0.979 - 2.984 µM juniperpublishers.comjuniperpublishers.com
α-GlycosidaseDiabetesKi: 17.37 - 253.88 nM researchgate.netnih.gov
Topoisomerase IICancerIC₅₀: 4.48 µM (Compound 3a) tandfonline.com

Plant Growth Regulation Studies

Growth Stimulant Effects on Plants

Derivatives of this compound and related pyrimidine compounds have demonstrated significant potential as regulators of plant growth and development. google.comresearchgate.netresearchgate.net Research has shown these synthetic compounds can enhance the growth of various important agricultural crops, including tomato, wheat, soybean, sorghum, and pea. researchgate.netjuniperpublishers.comresearchgate.netresearchgate.netbotanyjournals.com

The application of these derivatives has been shown to improve several key morphometric parameters. For example, in sorghum, treatment with pyrimidine derivatives like Methyur and Kamethur (sodium and potassium salts of 6-methyl-2-mercapto-4-hydroxypyrimidine) at a concentration of 10⁻⁷M led to an increase in average root length by 12-87% and fresh plant weight by 7-67% compared to control plants. botanyjournals.com Similarly, studies on pea microgreens showed that pyrimidine derivatives at 10⁻⁷M concentration enhanced the growth of both shoots and roots. researchgate.netscidoc.org In wheat, the growth parameters under the influence of pyrimidine derivatives were comparable to or higher than those achieved with the natural auxin IAA. researchgate.net

Beyond morphometric changes, these compounds also positively affect physiological processes. In tomato seedlings, pyrimidine derivatives increased the content of photosynthetic pigments (chlorophylls a and b, carotenoids) and total soluble proteins. researchgate.net For instance, chlorophyll (B73375) a content increased by 17-116% and total soluble proteins by 40-241% compared to controls. researchgate.net These findings confirm the potential of pyrimidine derivatives as effective regulators for stimulating vegetative plant growth. researchgate.netresearchgate.net

Mechanistic Insights into Phytostimulation

The growth-stimulating effects of this compound derivatives appear to stem from their ability to act as phytohormone-like substances. researchgate.net The regulatory action of these compounds is often described as having both auxin-like and cytokinin-like effects, which are crucial for controlling plant growth and development. researchgate.netbotanyjournals.comscidoc.org

The auxin-like activity is evident in the enhanced growth of the root system, a primary function of natural auxins. researchgate.net Conversely, the cytokinin-like effect is observed in the stimulation of shoot growth and the increased content of photosynthetic pigments in leaves, as cytokinins are known to promote shoot meristem activity and chloroplast development. researchgate.netscidoc.org The balance between these two activities can vary depending on the specific chemical structure of the derivative and the plant species. juniperpublishers.comresearchgate.net

The mechanism is believed to involve the modulation of fundamental cellular processes such as cell division, elongation, and differentiation, which are the cornerstones of organ formation in plants. botanyjournals.com By mimicking natural hormones, these synthetic compounds can influence the biochemical pathways that govern plant architecture and biomass accumulation. google.com The ability of these derivatives to enhance growth, especially under stress conditions like heat and drought, highlights their potential for practical application in agriculture to improve crop resilience and productivity. juniperpublishers.com

Effects of Pyrimidine Derivatives on Plant Growth
Plant SpeciesObserved EffectProposed MechanismSource
Tomato (Solanum lycopersicum)Increased content of photosynthetic pigments (11-222%) and soluble proteins (9-241%).Phytohormone-like regulatory activity. researchgate.net
Sorghum (Sorghum bicolor)Increased root length (12-87%), fresh weight (7-67%), and panicle length (3-50%).Auxin and cytokinin-like effects on cell elongation and division. botanyjournals.com
Pea (Pisum sativum)Enhanced growth of shoots and roots; increased photosynthetic pigments.Auxin-like and cytokinin-like effects. researchgate.netscidoc.org
Soybean (Glycine max)Improved growth under heat and drought; effect comparable or superior to auxin NAA.Auxin- and cytokinin-like regulatory effects. juniperpublishers.com
Wheat (Triticum aestivum)Enhanced growth and photosynthesis parameters, similar or superior to auxin IAA.Regulatory effect on growth and photosynthesis dependent on chemical structure. researchgate.net

Broader Biological Activity Screening (Excluding Direct Clinical Data)

Derivatives of the pyrimidine core structure are recognized for a wide array of pharmacological activities. nih.gov The nature and position of substituents on the pyrimidine ring play a crucial role in determining their biological effects, which include antimicrobial, anticancer, and anti-inflammatory properties. nih.gov

The pyrimidine nucleus is a promising scaffold for the development of new anti-inflammatory agents. nih.gov Research has shown that various pyrimidine derivatives exhibit significant anti-inflammatory and analgesic activities. nih.gov

A study on 5-(6-methyl-2-substituted 4-pyrimidinyloxymethyl)-1,3,4-oxadiazole-2-thiones and their morpholinomethyl derivatives revealed notable in vivo anti-inflammatory activity. researchgate.net Many of the tested compounds in this series demonstrated activity greater than that of acetylsalicylic acid. researchgate.net Similarly, a series of 2-methylthio-1,4-dihydropyrimidine derivatives were synthesized and evaluated for analgesic activity, which is often linked to anti-inflammatory mechanisms. nih.gov These compounds were found to inhibit peripheral pain mechanisms. nih.gov Another investigation into bicyclic and tricyclic pyrimidine derivatives, synthesized from 6-amino-2-thioxo-1H-pyrimidine-4-one, also confirmed anti-inflammatory properties when tested against standard agents like ibuprofen. researchgate.net

Table 1: Anti-inflammatory and Analgesic Activity of Selected Pyrimidine Derivatives

Compound Class/DerivativeActivity TypeKey FindingReference
5-(6-methyl-2-substituted 4-pyrimidinyloxymethyl)-2,3-dihydro-1,3,4-oxadiazole-2-thionesAnti-inflammatoryExhibited activity, with some compounds being more active than aspirin. researchgate.net
2-Methylthio-1,4-dihydropyrimidines (e.g., with p-dimethylaminophenyl substituent)AnalgesicShowed significant analgesic activity (up to 70.32% protection). nih.gov
6-Aryl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-pyrimido[4,5-d]pyrimidine-4-ones (e.g., Compound 2c)Anti-inflammatoryDemonstrated notable inhibition of acute inflammation. researchgate.net

The pyrimidine scaffold is a key component in the design of potential anticancer agents. scilit.com Various derivatives have been synthesized and tested for their cytotoxic effects on numerous cancer cell lines. scilit.comnih.gov

A series of 6-thioxopyrimidines, 6-oxo-analogs, and pyrimidine-2,4-diones were evaluated for antitumoral activity against 60 tumor cell lines. scilit.com Among these, a thioxopyrimidine derivative bearing an N'-benzyl group showed the most effective cytostatic activity. scilit.com In another study, thieno[2,3-d]pyrimidine (B153573) derivatives were investigated for their anti-proliferative properties against breast cancer models. nih.gov One promising compound, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, demonstrated significant cytotoxic activity on the MDA-MB-435 breast cancer cell line. nih.gov

The mechanism of action for some derivatives involves inducing cell death through necrosis. For instance, the synthetic 1,2,4-oxadiazole (B8745197) derivative, N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine, was found to have antiproliferative effects on B16-F10 melanoma cells, with necrosis identified as the induced death pathway. This compound was also observed to be 2.6 times more selective for the melanoma cells over murine Bone Marrow-Derived Macrophages (BMDMs).

Table 2: In Vitro Antitumor Activity of Selected Pyrimidine and Related Derivatives

Compound/Derivative ClassCell Line(s)Activity/MechanismReference
6-Thioxopyrimidine with N'-benzyl group60 tumor linesDisplayed the best cytostatic activity in the series. scilit.com
2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-oneMDA-MB-435Showed cytotoxic activity (Growth Percent = -31.02%). nih.gov
N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amineB16-F10 MelanomaExhibited antiproliferative effects via necrosis.
5-Arylethylidene-amino-2-thiopyrimidine-4-one (Compound 7)MDA-MB-231Showed excellent cytotoxic activity.

Derivatives of pyrimidine have been investigated for their potential as antiviral agents. Studies have particularly focused on activity against Herpes Simplex Virus type 1 (HSV-1).

Research on pyrazolo(3,4-d)pyrimidines, which included methylmercapto derivatives, showed that numerous compounds could inhibit HSV-1 yields by 1-4 log CPD50. The methylmercapto- derivatives were noted for inhibiting both HSV-1 and vaccinia virus to a similar extent.

Another study focused on ethyl or methyl 4-substituted or unsubstituted 2-methylthio-5-pyrimidinecarboxylates. These esters were tested for their inhibitory activity against HSV-1 infectivity in a plaque assay using Vero cells. At non-toxic concentrations, all tested esters were active. The most significant result was from compound 3h in the series, which achieved an 80.9% inhibition of HSV-1 infectivity at a concentration of 12 micrograms/ml. Further research into trifluoromethylthiolane derivatives also identified a compound, 2-hydroxy-2-trifluoromethylthiolane, that significantly inhibited HSV-1 reproduction, suggesting it may be a basis for developing future treatments.

Table 3: Antiviral Activity of Selected Pyrimidine and Related Derivatives against HSV-1

Compound Class/DerivativeVirusKey FindingReference
Methylmercapto-pyrazolo(3,4-d)pyrimidinesHSV-1Inhibited virus yields by 1-4 log CPD50.
2-Methylthio-5-pyrimidinecarboxylate ester (Compound 3h)HSV-1Achieved 80.9% inhibition of infectivity at 12 µg/mL.
2-Hydroxy-2-trifluoromethylthiolane (Compound 10S52)HSV-1Significantly inhibited virus reproduction.

The chemical structure of pyrimidine derivatives can make them prone to reactions that lead to DNA cleavage. The reactivity of the pyrimidine ring is significantly altered if the C5-C6 double bond is saturated, which can occur through DNA damage. This loss of aromaticity makes the C4 position of the pyrimidine ring a "hot spot" for water addition, forming a hemiaminal intermediate. This intermediate can subsequently undergo a ring-opening hydrolysis by cleaving the N3-C4 bond, a process that can ultimately lead to a DNA strand break. This mechanism suggests that modifications to the pyrimidine core, particularly those affecting its aromaticity, could impart DNA cleavage capabilities.

Furthermore, studies on pyrimidine isosteres and their interaction with enzymes like vaccinia topoisomerase show that changes in the pyrimidine structure can significantly affect the rate of DNA cleavage. researchgate.net The interaction between the enzyme and the DNA is complex, but these findings highlight that the pyrimidine base itself is a key player in the cleavage process. researchgate.net

Elucidation of Biomolecular Interactions and Target Binding

Understanding how these compounds bind to biological targets is key to developing them further. Computational and experimental studies have begun to elucidate these interactions at a molecular level.

Recent drug design efforts have focused on pyrimidine derivatives as inhibitors of key proteins involved in cancer progression, such as Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1). A study combining structural-based design and synthesis produced novel 5-arylethylidene-amino-2-thiopyrimidine-4-ones that act as dual-target inhibitors.

Molecular docking simulations revealed that these compounds fit into the binding pocket of BRD4. It has been reported that the reference inhibitor volasertib (B1683956) binds at the BRD4 site by forming a hydrogen bond with the key amino acid asparagine 140 (Asn140) via its carbonyl group. The newly synthesized 2-thiopyrimidine-4-one derivatives were shown to mimic this interaction, indicating a specific and targeted binding mechanism. For example, the most active compounds from the study, including a 2-thiopyrimidine-4-one derivative (compound 7), significantly inhibited both BRD4 and PLK1 with IC50 values in the nanomolar range, comparable to the potent inhibitor volasertib.

Table 4: Receptor Binding and Inhibition Data for Pyrimidine Derivatives

Compound ClassTarget(s)Key Interaction/FindingReference
5-Arylethylidene-amino-2-thiopyrimidine-4-onesBRD4/PLK1Act as dual inhibitors, binding to the active site and interacting with key residues.
Compound 7 (a 2-thiopyrimidine-4-one derivative)BRD4IC50 = 0.094 µM. Binds to site, mimicking interactions of known inhibitors.
Compound 7 (a 2-thiopyrimidine-4-one derivative)PLK1IC50 = 0.02 µM. Potent inhibition comparable to volasertib.

Interaction with Metabolic Pathways

Derivatives of 6-methyl-2-thiouracil, a closely related pyrimidine structure, have been noted for their influence on metabolic processes. For instance, propylthiouracil (B1679721) is a known anti-thyroid agent. pensoft.net While direct studies on the interaction of this compound derivatives with specific metabolic pathways are not extensively detailed in the reviewed literature, the broad range of biological activities, including antitumor and antimicrobial effects, suggests that these compounds likely interact with various enzymatic and signaling pathways. nih.govjuniperpublishers.com For example, pyrimidine analogs are known to interfere with nucleic acid synthesis, a fundamental metabolic process. researchgate.net The structural similarity of these derivatives to endogenous purines and pyrimidines suggests they may act as antagonists or inhibitors of key enzymes in metabolic pathways. researchgate.net Further research is necessary to elucidate the precise metabolic interactions of this specific class of pyrimidine derivatives.

Allosteric Modulation Investigations

The investigation of this compound derivatives as allosteric modulators is an emerging area of interest. Allosteric modulation, the regulation of a receptor or enzyme by binding to a site other than the active site, offers a promising strategy for developing more selective therapeutics. nih.gov While direct evidence for allosteric modulation by this compound derivatives is limited, the broader class of pyrimidinones (B12756618) has been identified as positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR). nih.gov This suggests that the pyrimidine scaffold can serve as a basis for designing allosteric modulators. The pendant moieties attached to the pyrimidine ring are crucial for determining the allosteric binding affinity and intrinsic efficacy. nih.gov Further studies are warranted to explore the potential of this compound derivatives to act as allosteric modulators for various biological targets.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

The relationship between the chemical structure of this compound derivatives and their biological activity has been a key focus of research. nih.gov Modifications at various positions of the pyrimidine ring have been shown to significantly influence their pharmacological effects.

Systematic modifications of the this compound scaffold have yielded derivatives with a range of biological activities, including antimicrobial, antioxidant, and antitumor properties. nih.gov For instance, the sulfoxidation of pyrimidine benzothioate derivatives, derived from 4,6-dimethylpyrimidine-2-thiol, led to compounds with significant antimicrobial potency against S. epidermidis and S. haemolyticus. nih.gov

In the context of anticonvulsant activity, S-alkylation of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with various acetamides has been explored. japsonline.com The nature of the substituent on the acetamide (B32628) moiety was found to be critical for activity. For example, the introduction of a 4-bromophenyl group in 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide resulted in a compound with notable anticonvulsant effects in preclinical models. japsonline.com This highlights the importance of the N-aryl substituent in conferring anticonvulsant properties.

Furthermore, the synthesis of 2-(2-aryl-2-oxoethyl)thio-6-methyl-pyrimidin-4(3H)-one derivatives has provided insights into the structural requirements for anticonvulsant activity. pensoft.net The nature of the aryl group was shown to influence the biological outcome. pensoft.net

The following tables summarize the structure-activity relationships for different series of derivatives:

Table 1: Antimicrobial and Antioxidant Activity of Pyrimidine Derivatives

Compound Modification Biological Activity Reference
4,6-dimethylpyrimidine-2-thiol hydrochloride Parent Compound Significant antimicrobial and antioxidant activity nih.gov
Pyrimidine benzothioate derivatives Benzoylation of the thiol group Varied; some showed diminished bioactivity compared to the parent compound nih.gov
Pyrimidine sulfonyl methanone (B1245722) derivatives Sulfoxidation of benzothioates Compound 6 showed significant antimicrobial potency nih.gov

Table 2: Anticonvulsant Activity of 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio-acetamide Derivatives

Compound N-substituent Anticonvulsant Activity Reference
5.4 4-chlorophenyl Moderate activity japsonline.com
5.5 4-bromophenyl Highest anticonvulsant activity in the series japsonline.com
5.10 2,4,6-trichlorophenyl Reduced activity japsonline.com
5.11 2-methyl-3-chlorophenyl Moderate activity japsonline.com

These studies collectively demonstrate that the biological activities of this compound derivatives can be finely tuned through specific structural modifications. The position and nature of substituents on the pyrimidine core and its side chains are critical determinants of their pharmacological profiles. nih.gov

Computational and Theoretical Investigations of 6 Methyl 2 Methylthio 4 Pyrimidinethiol

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 6-Methyl-2-(methylthio)-4-pyrimidinethiol, this modeling is essential for identifying potential protein targets and elucidating its mechanism of action at a molecular level.

Detailed research findings from studies on similar pyrimidine-based compounds show that the docking process involves preparing a rigid or flexible 3D structure of the ligand and a protein receptor. nih.gov The ligand is then placed into the binding site of the receptor, and its conformation and orientation are systematically explored. mdpi.com A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable interactions. nih.gov

In the context of this compound, docking studies could explore its potential as an inhibitor for various enzymes, such as kinases or transferases, where pyrimidine (B1678525) derivatives are known to be active. The interactions would likely involve hydrogen bonds from the pyrimidine nitrogens or the thiol/thione group, and hydrophobic interactions from the methyl and methylthio groups. For example, docking simulations of pyrimidine derivatives against human thymidylate synthase have identified key interactions with catalytic amino acids like Cys195. nih.gov

Table 1: Representative Molecular Docking Parameters and Potential Interactions

Parameter Description Example Value/Result
Protein Target Enzyme or receptor selected for docking (e.g., a methyltransferase). Human Thiopurine S-methyltransferase (TPMT) nih.gov
Binding Site Defined active site or allosteric pocket on the protein. Catalytic pocket containing the cofactor and substrate. nih.gov
Docking Score Estimated free energy of binding (e.g., in kcal/mol). -7.5 kcal/mol
Key Interactions Predicted hydrogen bonds, hydrophobic contacts, and other non-covalent interactions. Hydrogen bond with GLN 189; Hydrophobic interaction with LEU 141. nih.gov
Software Used Computational programs for performing the docking simulation. Glide (Schrödinger), AutoDock, MCULE Drug Discovery Platform. mdpi.comfrontiersin.org

Quantum Chemical Calculations

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide profound insights into the electronic structure, stability, and properties of molecules. nih.gov For this compound, these calculations are instrumental in understanding its geometry, tautomeric preferences, and spectroscopic properties.

Studies on analogous molecules like 2-pyrimidinethiol have used DFT methods (e.g., B3LYP, B3PW91) with various basis sets (e.g., 6-311+G(d,p)) to determine structural parameters and relative energies. nih.gov Such calculations predict that in the gas phase, the thiol form is often more stable, whereas in an aqueous medium, the thione form can be favored due to better solvation. nih.gov These methods can also predict vibrational frequencies, which can be correlated with experimental FT-IR spectra, and NMR chemical shifts to confirm structural assignments. nih.gov

Table 2: Predicted Properties from Quantum Chemical Calculations (Hypothetical Data Based on Analogs)

Property Method Predicted Value Significance
Tautomer Energy Difference (Gas Phase) B3PW91/6-311+G(d,p) Thiol form is 3-4 kcal/mol more stable. nih.gov Predicts the dominant tautomer in isolation.
Tautomer Energy Difference (Aqueous) B3PW91/6-311+G(d,p) Thione form is 6-7 kcal/mol more stable. nih.gov Predicts the dominant tautomer in solution.
HOMO-LUMO Gap DFT ~4.5 eV Indicates chemical reactivity and electronic transitions.
Dipole Moment DFT ~3.5 D Relates to polarity and intermolecular interactions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and molecular complexes over time, providing a view of conformational changes and stability. mdpi.com An MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion. rsc.org

When a ligand like this compound is docked into a protein, MD simulations are used to validate the stability of the predicted complex. nih.gov The simulation tracks changes in the protein-ligand complex over nanoseconds. Key analyses include the Root Mean Square Deviation (RMSD) of the protein backbone and ligand to assess structural stability, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. mdpi.com Stable hydrogen bonds and conserved interactions throughout the simulation provide confidence in the docking pose. nih.gov For instance, MD simulations of a related inhibitor in complex with the CTX-M-15 enzyme showed that the complex reached equilibrium after approximately 26 ns and remained stable thereafter. mdpi.com

Table 3: Typical Parameters and Outputs of a Molecular Dynamics Simulation

Parameter Description Typical Value
Simulation Time The duration of the simulation. 100 ns nih.gov
Force Field The set of parameters used to describe the potential energy of the system. AMBER, CHARMM. mdpi.comnih.gov
System The molecule(s) being simulated, including solvent (e.g., water). Protein-ligand complex in a water box.
RMSD Analysis Measures the average deviation of the protein/ligand from its initial position. Stable if fluctuations are within 1-3 Å after equilibration. mdpi.com
RMSF Analysis Measures the fluctuation of individual residues. High RMSF indicates flexible loops; low RMSF indicates stable secondary structures.

Virtual Screening and Lead Compound Identification

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov Derivatives of this compound can be used as a starting point or as part of a larger library for such screening campaigns.

The process often begins with filtering a large chemical database (containing millions of compounds) based on physicochemical properties, such as Lipinski's rule of five, to select for "drug-like" molecules. mdpi.commdpi.com These filtered compounds are then docked into the target protein's active site. nih.gov The top-scoring hits are selected for further analysis, which may include more rigorous binding free energy calculations and molecular dynamics simulations. nih.gov This approach allows researchers to efficiently prioritize a smaller number of promising candidates for chemical synthesis and biological testing, saving significant time and resources. mdpi.comnih.gov

Conformational Analysis and Tautomerism Studies

The structure of this compound is not static. It can exist in different conformations due to the rotation of its methyl and methylthio groups, and more importantly, it can exist as different tautomers. The name implies a 4-pyrimidinethiol (B74162) (thiol form), but it is in equilibrium with its pyrimidin-4(3H)-one (thione) tautomer. japsonline.compensoft.net

Computational studies are essential for determining the relative stabilities of these forms. Synchrotron-based photoemission spectroscopy combined with theoretical calculations on related molecules like S-methyl-2-thiouracil has been used to investigate this tautomeric equilibrium. nih.govsigmaaldrich.com Such studies reveal that substituents and the medium (gas phase vs. solvent) have a significant effect on which tautomer is more stable. nih.govnih.gov For 2-thiouracil (B1096) derivatives, the thione form is generally the more stable tautomer in solution. japsonline.comnih.gov

Conformational analysis using methods like relaxed potential energy surface scans can determine the rotational barriers of the methyl groups. mdpi.com While steric hindrance might be expected to dictate the orientation of these groups, studies on similar methylated heterocycles show that hyperconjugation (orbital interactions) can be the dominant factor, leading to conformations where C-H bonds eclipse parts of the ring system. mdpi.com

Table 4: Tautomeric Forms of this compound

Tautomer Structure Key Feature
Thiol Form Contains a C=N bond in the ring and an exocyclic C-SH group.
Thione Form Contains an N-H bond and an exocyclic C=S group.

Prediction of Reactivity and Reaction Pathways

Theoretical calculations can predict the chemical reactivity of this compound. By calculating properties like electrostatic potential maps and frontier molecular orbitals (HOMO and LUMO), researchers can identify the most likely sites for electrophilic and nucleophilic attack.

For the tautomers of this compound, the thione form possesses nucleophilic centers at the sulfur atom and the N1 and N3 nitrogen atoms, while the thiol form is also nucleophilic at the exocyclic sulfur. Experimental studies on the alkylation of the related 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one confirm this reactivity. japsonline.compensoft.net The reaction conditions heavily influence the outcome. For instance, alkylation in a medium like DMF with potassium carbonate can lead to a mixture of S- and N-alkylated products, whereas using sodium methoxide (B1231860) in methanol (B129727) can favor the formation of the S-alkylated derivative. pensoft.netresearchgate.net Computational modeling of the transition states for these different reaction pathways can explain this selectivity and help optimize reaction conditions to obtain the desired product. nih.gov

Role of 6 Methyl 2 Methylthio 4 Pyrimidinethiol As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor for Advanced Heterocyclic Scaffolds

The unique arrangement of functional groups in 6-Methyl-2-(methylthio)-4-pyrimidinethiol makes it an ideal starting material for the synthesis of fused heterocyclic systems. The reactivity of its thiol and methylthio moieties allows for various cyclization strategies.

Researchers have utilized similar 2-thio- and 2-methylthio-pyrimidine scaffolds to construct a variety of advanced heterocyclic systems. For instance, the alkylation of the thiol group followed by intramolecular cyclization is a common strategy to form fused rings. researchgate.net This approach has been successfully employed to synthesize thieno[2,3-d]pyrimidines, which are formed by building a thiophene (B33073) ring onto the pyrimidine (B1678525) core. researchgate.netjapsonline.com These reactions often involve treating the pyrimidine thiol with an appropriate reagent, such as an α-haloketone or α-haloester, to introduce a side chain that subsequently cyclizes. researchgate.net

Furthermore, pyrimidine derivatives serve as foundational units for creating more elaborate structures like pyrazolopyrimidines and pyrimido[1,6-a]pyrimidines. nih.govnih.gov The synthesis of pyrazolopyrimidines can be achieved by reacting a hydrazinylpyrimidine derivative (obtainable from a methylthio precursor) with a 1,3-dicarbonyl compound. researchgate.net The synthesis of tetracyclic and pentacyclic systems has also been reported, starting from modified pyrimidine precursors, demonstrating the scaffold's role in building complex, multi-ring structures. nih.govnih.gov For example, 4,6-dichloro-2-(methylthio)pyrimidine (B19916), a related building block, is used as a precursor for researchgate.netbenzothieno[3,2-d]pyrimidine derivatives. researchgate.net

Application in Medicinal Chemistry and Drug Discovery (as intermediates)

The pyrimidine ring is a core component of many biologically active compounds, including nucleic acids and various therapeutic agents. researchgate.net Consequently, this compound and its structural relatives are highly valued as intermediates in the synthesis of new potential drugs. The ability to modify the scaffold at multiple positions allows for the systematic development of structure-activity relationships (SAR) to optimize therapeutic properties. pensoft.net

The pyrimidine scaffold is a well-established pharmacophore in the design of antimicrobial agents. nih.gov this compound serves as an intermediate for novel compounds with potential antibacterial and antifungal activities. By modifying the thiol and methylthio groups, chemists can introduce various side chains and functional groups to modulate biological efficacy.

For example, derivatives synthesized from related 4-mercaptopyrimidines have yielded thieno[2,3-d]pyrimidines and other heterocyclic systems that exhibit significant antimicrobial properties. researchgate.net In one study, benzyl (B1604629) amides of 4,5-dimethylthienopyrimidines, derived from a pyrimidine core, were found to be particularly active against Bacillus subtilis and Pseudomonas aeruginosa. japsonline.com Similarly, new acetohydrazide derivatives based on a 6-methyl-2-(methylthio)pyrimidine structure showed promising antibacterial and antifungal activities, with the nature of substituents on the hydrazide fragment influencing the degree of microbial inhibition. nih.gov

Precursor ScaffoldResulting Derivative ClassTarget OrganismsResearch FindingCitations
4-MercaptopyrimidineThieno[2,3-d]pyrimidinesBacteria, FungiCyclization of alkylated intermediates led to fused heterocycles with notable antimicrobial activity. researchgate.net
6-Methyl-2-(methylthio)pyrimidineAcetohydrazide DerivativesStaphylococcus aureus, Pseudomonas aeruginosa, Candida albicansCompounds with hydroxyphenyl and aminophenyl groups showed potent antibacterial and antifungal effects. nih.gov
4,5-dimethylthieno[2,3-d]pyrimidineBenzyl AmidesBacillus subtilis, Pseudomonas aeruginosaBenzyl amide derivatives displayed the most significant activity against tested bacterial strains. japsonline.com

The structural versatility of pyrimidine derivatives makes them suitable candidates for designing enzyme inhibitors. By tailoring the substituents, these molecules can be made to fit into the active sites of specific enzymes, blocking their function.

Intermediates based on the 6-methyl-2-thiopyrimidine scaffold have been used to develop inhibitors for several important enzyme targets:

tRNA (Guanine37-N1)-methyltransferase (TrmD): Thieno[2,3-d]pyrimidines synthesized from pyrimidine precursors have been designed as potential inhibitors of the bacterial enzyme TrmD, which is essential for protein synthesis. Docking studies revealed that benzylamide derivatives bind effectively to the enzyme's active site. japsonline.com

Dipeptidyl Peptidase-4 (DPP-4): Fused pyrazolopyrimidine derivatives have been synthesized as inhibitors of DPP-4, an enzyme involved in glucose metabolism and a key target for type 2 diabetes treatment. nih.gov These compounds, which can be synthesized from pyrimidine-based starting materials, showed potent DPP-4 inhibition. nih.gov

Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1): Novel aminopyrimidine-4-ones and 2-thiopyrimidine-4-ones have been developed as dual-target inhibitors of BRD4 and PLK1, which are critical proteins in cancer progression. mdpi.com Compounds derived from an amino-2-thiopyrimidine-4-one scaffold showed significant inhibitory activity against both enzymes and induced apoptosis in cancer cell lines. mdpi.com

Precursor ScaffoldEnzyme TargetResulting Inhibitor ClassKey FindingCitations
ThienopyrimidineTrmDBenzyl amidesBenzylamides showed the best binding parameters to the active site of TrmD from P. aeruginosa. japsonline.com
PyrimidineDPP-4Pyrazolopyrimidinesβ-Amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidines showed significant DPP-4 inhibition. nih.gov
Amino-2-thiopyrimidineBRD4 / PLK15-arylethylidene-amino-2-thiopyrimidine-4-onesA lead compound significantly inhibited both BRD4 and PLK1 and halted cancer cell growth at the G2/M phase. mdpi.com

Pyrimidine derivatives are crucial intermediates in the agrochemical industry, particularly for a highly active class of sulfonylurea herbicides. researchgate.net These herbicides are known for their high efficiency and low toxicity. The pyrimidine ring forms a central part of the sulfonylurea bridge structure. Although direct synthesis from this compound is not extensively detailed, its structural motifs are characteristic of the precursors used in this field. The reactivity of the compound allows for the introduction of the necessary amine or hydroxyl functionalities required for coupling with the sulfonyl isocyanate component.

Similarly, the pyrimidine core is present in various sulfa drugs (sulfonamides), which are synthetic antimicrobial agents. The synthesis of these drugs often involves the condensation of a substituted aminopyrimidine with a sulfonyl chloride. The functional groups on this compound can be chemically transformed to create the aminopyrimidine intermediates necessary for producing novel sulfonamide-based therapeutic agents. researchgate.net

Utility in Agrochemicals Development (as intermediates)

Beyond herbicides, the 6-methyl-2-(methylthio)pyrimidine scaffold is a valuable platform for developing other types of agrochemicals. Its derivatives have been investigated as fungicides, insecticides, and plant growth stimulants. researchgate.net

A notable application is in the synthesis of plant growth regulators. Research has shown that 2-((6-Methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazide derivatives, synthesized from a 6-methyl-2-(methylthio)pyrimidin-4-ol (B1418091) precursor, can act as plant growth stimulants. researchgate.net These compounds are further transformed into various 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) heterocycles, demonstrating the utility of the initial pyrimidine block in creating a library of compounds for screening in agricultural applications. researchgate.net

Contribution to Material Science (e.g., specialized polymers and coatings, organometallic complexes, optical materials)

The application of pyrimidine thiols and their derivatives extends into material science, where their unique electronic and coordination properties are exploited. The presence of sulfur and nitrogen atoms makes these molecules excellent ligands for forming stable complexes with various metals.

These heterocyclic ligands can be used to create organometallic complexes. nih.gov Such complexes are investigated for their potential in catalysis, as precursors for nanoparticles, or for their specific magnetic or optical properties. nih.gov The ability of the nitrogen and sulfur atoms in the this compound scaffold to chelate metal ions makes it a candidate for the design of novel organometallic materials. nih.gov While direct examples using this specific compound are not widely reported, related heterocycles are employed in this manner. nih.gov

Furthermore, the reactive functional groups on the pyrimidine ring allow for its incorporation into polymer backbones or as pendant groups. This could lead to the development of specialized polymers and coatings with enhanced thermal stability, flame retardancy, or metal-binding capabilities.

Development of Diagnostic Reagents

The development of advanced diagnostic reagents, such as fluorescent probes and positron emission tomography (PET) imaging agents, often relies on the design and synthesis of novel organic molecules that can selectively interact with biological targets and produce a measurable signal. Pyrimidine derivatives are frequently explored as core structures in the creation of these diagnostic tools due to their biocompatibility and tunable chemical properties.

General Principles of Pyrimidine-Based Diagnostic Probes:

The utility of pyrimidine scaffolds in diagnostic agents stems from their ability to be incorporated into larger molecular frameworks that possess specific functionalities. For instance, a pyrimidine core can be chemically modified to include:

Fluorophores: By attaching fluorescent moieties, pyrimidine-based compounds can be transformed into probes that emit light upon binding to a target, enabling visualization in techniques like fluorescence microscopy.

Radiolabels: The incorporation of positron-emitting isotopes (e.g., Carbon-11) into pyrimidine structures allows for their use as PET tracers, which are instrumental in non-invasive in vivo imaging of biological processes. nih.govnih.gov

Targeting Ligands: Pyrimidine derivatives can be functionalized with groups that have a high affinity for specific biological molecules, such as enzymes or receptors, ensuring that the diagnostic agent accumulates at the site of interest.

Research on Related Pyrimidine Derivatives:

Although specific studies on this compound for diagnostic purposes are not readily found, research on analogous compounds highlights the potential of this chemical class. For example, pyrimidine-based fluorescent probes have been successfully designed to monitor pH changes within mitochondria, a key process in mitophagy, which is implicated in various diseases. nih.gov These probes demonstrate a "turn-on" fluorescence in acidic environments, providing a tool to study cellular health. nih.gov

Furthermore, carbon-11 (B1219553) labeled pyrimidine derivatives have been developed as PET imaging agents for visualizing sigma-1 receptors in the brain, which are therapeutic targets for neurodegenerative disorders. nih.gov These agents have shown good brain uptake and binding specificity, underscoring the value of the pyrimidine core in designing brain imaging probes. nih.gov

The synthesis of such complex diagnostic molecules often involves multi-step reaction sequences where pyrimidine-containing intermediates are key building blocks. The functional groups on the pyrimidine ring, such as methylthio and thiol groups, provide reactive handles for further chemical elaboration.

Hypothetical Synthetic Utility in Diagnostics:

Based on the reactivity of related compounds, this compound could hypothetically serve as a precursor in the synthesis of diagnostic reagents. The thiol group, for instance, is a nucleophile that can react with various electrophiles, allowing for the attachment of reporter groups (like fluorophores) or targeting moieties. The methylthio group can also be a site for chemical modification.

While direct evidence is lacking, the established role of pyrimidines as versatile building blocks in medicinal and materials chemistry suggests that this compound holds potential as a synthetic intermediate for the future development of novel diagnostic tools. Further research would be needed to explore and validate such applications.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies (e.g., photocatalysis, electrochemistry)

While traditional synthetic routes for 6-Methyl-2-(methylthio)-4-pyrimidinethiol are established, the exploration of modern synthetic techniques could offer significant advantages in terms of efficiency, sustainability, and the generation of diverse derivatives. The last decade has seen a surge in the application of photocatalysis in organic synthesis, valued for its mild reaction conditions and the ability to generate radical intermediates. cardiff.ac.uk Strategies like dual Ni-photoredox catalysis could be adapted for the asymmetric synthesis of novel heterocyclic compounds derived from the pyrimidinethiol core. cardiff.ac.uk

Furthermore, electrosynthesis presents a green alternative to conventional methods, often reducing the need for harsh reagents and simplifying purification processes. The development of electrochemical methods for C-S and C-N bond formation on the pyrimidine (B1678525) ring could streamline the synthesis of this compound and its analogs. Flow chemistry is another avenue that could enhance production by offering precise control over reaction parameters, leading to higher yields and purity. Investigating C-H activation methodologies would also be a valuable pursuit, enabling direct functionalization of the pyrimidine core at various positions, thus rapidly expanding the chemical space for biological screening.

Investigation of New Biological Targets and Pathways

The full spectrum of biological targets for this compound and its derivatives remains largely uncharted territory. Future research should pivot towards identifying and validating novel molecular targets and the biological pathways they modulate. Modern "omics" technologies are pivotal for this endeavor. Metabolomics, for instance, offers a phenotype-focused analysis to uncover metabolic shifts caused by the compound, linking genetic changes to disease phenotypes and revealing potential therapeutic targets. nih.gov

Chemoproteomics platforms can be instrumental in the direct identification of protein interactors. nih.gov Techniques like activity-based protein profiling (ABPP) use reactive chemical probes to covalently label the active sites of enzymes, which can help in identifying specific enzyme classes that interact with the pyrimidinethiol scaffold. youtube.com By combining these approaches with systems biology, researchers can move beyond single-target interactions to understand the compound's effect on complex cellular networks and signaling pathways, potentially uncovering unexpected therapeutic applications. nih.gov For instance, a comprehensive analysis of how these compounds affect RNA modification proteins (RMPs), which are crucial in various diseases, could reveal new therapeutic strategies. biotech-spain.com

Advanced SAR and QSAR Modeling for Enhanced Biological Activity

Systematic exploration of the Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) is crucial for optimizing the biological activity of this compound derivatives. QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity, enabling the prediction of the potency of novel analogs. nih.gov

Future work should focus on developing robust 3D-QSAR models and pharmacophore hypotheses. plos.org These computational tools can provide detailed insights into the key structural features—such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic interactions—that are essential for binding to a biological target. By creating a validated QSAR model, researchers can rationally design and prioritize new derivatives with potentially enhanced activity and selectivity. plos.org Defining the Applicability Domain (AD) of these models is essential to ensure that predictions are reliable and fall within the chemical space of the training data. plos.orgnih.gov Such predictive models can significantly reduce the number of compounds that need to be synthesized and tested, thereby accelerating the drug discovery process. nih.gov

Exploration of Self-Assembly and Supramolecular Chemistry

The field of supramolecular chemistry, which studies chemical systems composed of multiple molecules held together by non-covalent interactions, offers exciting, unexplored avenues for this compound. nih.govrsc.org The presence of nitrogen and sulfur heteroatoms, along with the thiol group, makes this compound an excellent candidate for participating in hydrogen bonding, metal coordination, and other intermolecular forces that drive self-assembly. rsc.orgresearchgate.net

Future research could investigate the self-assembly of this molecule into higher-order structures like films, gels, and nanostructures. nih.gov The coordination of the pyrimidinethiol ligand with various metal ions could lead to the formation of metallo-supramolecular polymers (MSPs) or metal-organic frameworks (MOFs). rsc.orgmdpi.com These materials could possess unique photophysical, electronic, or catalytic properties with applications in sensing, optoelectronics, or drug delivery. rsc.orgmdpi.com Understanding the principles that govern the self-assembly of this compound, both in solution and in the solid state, could unlock novel functional materials. rsc.org

Application in Chemical Biology Tools and Probes

The structural backbone of this compound is an ideal starting point for the design of chemical probes to investigate complex biological systems. youtube.comnih.gov Chemical probes are small molecules used to study the function of proteins and explore biological pathways. nih.govox.ac.uk By modifying the core structure, researchers can develop a variety of specialized tools.

For example, incorporating a photoreactive group could yield photoaffinity probes capable of covalently labeling target proteins upon UV irradiation, facilitating their identification. nih.gov Attaching a fluorophore would create fluorescent probes for visualizing biological processes and the localization of targets within cells in real-time. rsc.org Furthermore, the thiol group could be exploited for conjugation to other molecules through "click chemistry" or for use in activity-based protein profiling (ABPP) to study specific enzyme families. youtube.comrsc.org The development of such high-quality chemical tools derived from this scaffold would be invaluable for basic and translational research, helping to validate new drug targets and elucidate disease mechanisms. youtube.comox.ac.uk

Mechanistic Studies of Under-Reported Biological Activities

While some biological activities of pyrimidinethiol derivatives have been reported, the underlying mechanisms of action often remain superficial. For instance, derivatives of the related compound 6-methylthiouracil have been noted to possess a range of activities, but detailed mechanistic understanding is lacking. researchgate.net A significant future direction is the in-depth mechanistic elucidation of any observed, yet under-reported, biological effects of this compound, such as potential antiviral, anti-inflammatory, or enzyme-inhibitory activities.

This would involve a combination of biochemical assays, cell-based studies, and structural biology. For example, if the compound shows enzyme inhibitory activity, studies should aim to determine the mode of inhibition (e.g., competitive, non-competitive) and obtain co-crystal structures to visualize the binding interactions at the atomic level. If antiviral activity is observed, research should focus on identifying the specific stage of the viral life cycle that is being disrupted. Such detailed mechanistic insights are critical for understanding the compound's full therapeutic potential and for guiding future optimization efforts. A research paper has described the synthesis of novel derivatives of 2-((6-Methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazide, but a deeper dive into their mechanisms would be beneficial. researchgate.net

Conclusion

Summary of Key Academic Contributions related to 6-Methyl-2-(methylthio)-4-pyrimidinethiol

The primary academic contribution of this compound has been its role as a versatile building block in synthetic chemistry. Its dual sulfur-functionalized structure provides two distinct reactive handles, the thiol and methylthio groups, which researchers have exploited for molecular modification. smolecule.com This has enabled the synthesis of diverse libraries of pyrimidine (B1678525) derivatives. Studies on these subsequent compounds have revealed a spectrum of biological activities, including potential anticonvulsant and antimicrobial properties, highlighting the utility of the parent scaffold in drug discovery programs. pensoft.netnih.gov

Prospective Impact on Chemical and Biological Sciences

The prospective impact of this compound lies in its continued use as a foundational structure for the development of novel, biologically active compounds. Its potential for modification allows for the systematic exploration of structure-activity relationships, which is crucial for designing more potent and selective drugs. ontosight.ai As the pyrimidine nucleus is central to many biological processes, derivatives of this compound may lead to the discovery of new therapeutic agents for a variety of diseases, potentially including cancer and infectious diseases. ontosight.ai Its utility in creating complex heterocyclic systems also ensures its relevance in the broader field of organic and medicinal chemistry.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
6-methylthiouracil
Chloroacetonitrile

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-methyl-2-(methylthio)-4-pyrimidinethiol, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, derivatives like methyl 5-(6-methyl-2-(methylthio)pyrimidin-4-yloxy)pentanoate (compound 11 in ) are prepared by reacting intermediates under reflux conditions. Optimization involves adjusting reaction time (e.g., 12–24 hours), temperature (60–100°C), and solvent systems (e.g., ethanol or isopropanol-water mixtures). Purification via column chromatography (chloroform:ethyl acetate:methanol, 4:1:1) or recrystallization improves purity .
  • Data Contradictions : Yields vary significantly (30–66%) depending on substituents and reaction steps. For instance, compound 15 in achieved only 37% yield as a colorless oil, while compound 13 in yielded 52% after aqueous workup.

Q. How are NMR and MS techniques applied to confirm the structure of this compound derivatives?

  • Methodology :

  • 1H NMR : Key signals include methylthio (-SCH3) protons at δ 2.5–2.7 ppm and pyrimidine ring protons between δ 6.5–8.0 ppm. For example, compound 11 () shows distinct shifts at δ 3.72 (COOCH3) and δ 2.45 (SCH3).
  • 13C NMR : Methylthio carbons appear at ~13–15 ppm, while pyrimidine carbons range from 110–160 ppm.
  • HRMS : Used to validate molecular formulas. Compound 5 ( ) showed [M+H]+ at m/z 297.0432 (calculated 297.0429), confirming purity .

Advanced Research Questions

Q. What strategies mitigate challenges in synthesizing sulfur-containing pyrimidine derivatives, such as sulfur oxidation or side reactions?

  • Methodology :

  • Avoiding Oxidation : Use inert atmospheres (N2/Ar) and reducing agents (e.g., Na2S2O4) to stabilize thiol groups.
  • Side Reactions : Substituent positioning impacts reactivity. For example, in , hydroxymethylation at the 5-position of pyrimidine requires controlled formaldehyde addition to prevent over-substitution.
  • Purification : Silica gel chromatography with gradient elution (hexane:ethyl acetate) separates thiol-containing products from disulfide byproducts .

Q. How do structural modifications (e.g., replacing methylthio with methoxy groups) affect biological activity or physicochemical properties?

  • Methodology :

  • Comparative Studies : Replace -SCH3 with -OCH3 and assess solubility (logP), stability (HPLC), and bioactivity (e.g., antimicrobial assays). For instance, compound 14 () with a 1,3,4-oxadiazole-thione moiety showed enhanced thermal stability (m.p. 138–140°C).
  • SAR Analysis : Methylthio groups increase lipophilicity (logP ~2.0 vs. 1.5 for methoxy analogs), influencing membrane permeability in cell-based assays .

Q. What computational methods predict the reactivity or binding affinity of this compound in drug discovery?

  • Methodology :

  • DFT Calculations : Optimize geometry using Gaussian09 at B3LYP/6-31G* level to identify electrophilic/nucleophilic sites.
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., HDACs in ). Methylthio groups may form hydrophobic interactions, while pyrimidine nitrogen atoms participate in hydrogen bonding .

Data Analysis & Reproducibility

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

  • Methodology :

  • Cross-Validation : Compare data across peer-reviewed studies (e.g., compound 12 in : m.p. 70–72°C vs. compound 14 : m.p. 138–140°C).
  • Standardized Protocols : Use calibrated equipment and reference compounds (e.g., USP standards) for NMR/MS. For instance, used DMSO-d6 for 13C NMR to ensure consistency .

Q. What are the limitations of current analytical methods in detecting trace impurities in this compound?

  • Methodology :

  • HPLC-MS : Detect impurities at ≥0.1% using C18 columns (ACN:H2O gradient). For example, identified 5% 2-methylthio-4-methoxy-6-hydroxypyrimidine as a byproduct.
  • Limitations : Polar impurities (e.g., unreacted thiobarbituric acid) may require ion-pair chromatography or derivatization for detection .

Applications in Academic Research

Q. How is this compound utilized as an intermediate in agrochemical or pharmaceutical synthesis?

  • Methodology :

  • Herbicide Development : In , it serves as a precursor for fluoropyrsulfuron, where the methylthio group is oxidized to sulfonyl for enhanced herbicidal activity.
  • Drug Discovery : Derivatives like compound 5 ( ) with hydroxamic acid moieties are tested as HDAC inhibitors for anticancer activity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 in ).
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of vapors (P261/P271 in ).
  • Waste Disposal : Neutralize acidic/basic residues before disposal (e.g., NaOH treatment for excess thiols) .

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.